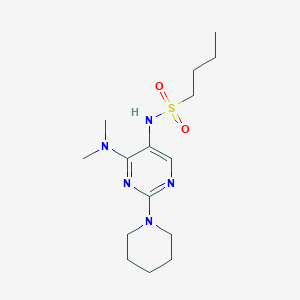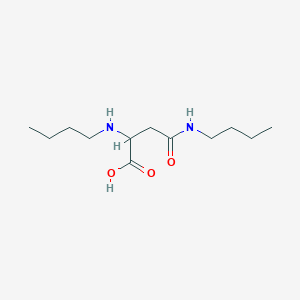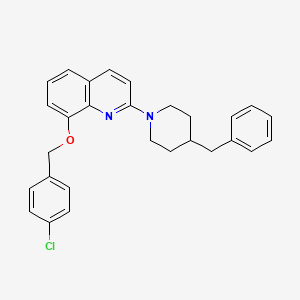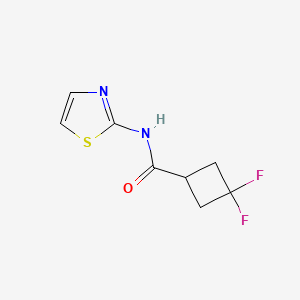
(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone" is a chemical entity that appears to be related to a class of compounds that include thiadiazole rings. Thiadiazoles are heterocyclic compounds containing a ring of two nitrogen atoms and one sulfur atom. The compound is not directly described in the provided papers, but it shares structural similarities with the compounds discussed in the papers, such as the presence of a thiadiazole ring and potential bioactivity.
Synthesis Analysis
The synthesis of related thiadiazole compounds is described in the provided papers. For instance, a focused library of [4-(2-hydroxyphenyl)thiazol-2-yl]methanones was prepared through a four-step synthesis process, aiming to obtain inhibitors of type III secretion in Gram-negative bacteria . Similarly, the synthesis of a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as antimicrobial agents involved multiple steps, including reflux with formaldehyde and ammonium chloride, esterification, hydrazinolysis, and the formation of Schiff bases . These methods provide insight into the potential synthetic routes that could be adapted for the synthesis of "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone".
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing both nitrogen and sulfur atoms. The papers do not directly analyze the molecular structure of the compound , but they do provide information on related structures. The spectral techniques such as FTIR, 1H NMR, and mass spectrometry are commonly used to establish the chemical structures of such compounds . These techniques would likely be applicable in analyzing the molecular structure of "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone".
Chemical Reactions Analysis
The chemical reactions involving thiadiazole derivatives can be complex and diverse. The provided papers describe the formation of Schiff bases and formazans from thiadiazole derivatives . These reactions typically involve the interaction of the thiadiazole compound with aldehydes or amines to form new chemical entities with potential antimicrobial properties. The specific chemical reactions that "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone" might undergo are not detailed in the provided papers, but it can be inferred that similar reactions could be explored for this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The provided papers do not directly discuss the properties of the compound , but they do mention that the synthesized compounds exhibit moderate antimicrobial activity against various bacterial and fungal strains . This suggests that "(4-Methyl-1,2,3-thiadiazol-5-yl)(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)methanone" may also possess bioactive properties, which could be further investigated through biological assays and structure-activity relationship studies.
Applications De Recherche Scientifique
Synthesis and Characterization of Derivatives
- Research has explored the synthesis of derivatives from thiadiazoles and thiazoles, aiming for applications in various chemical reactions and potential use in pharmaceuticals. For example, the study of 2-Azido-1,3,4-thiadiazoles and their reactions to produce 1,2,3-triazole-4-carboxylic acid derivatives showcases the versatility of thiadiazole compounds in synthesizing novel chemical entities (Pokhodylo et al., 2018).
Molecular Aggregation and Solvent Effects
- The study of molecular aggregation in derivatives, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, under different solvent conditions reveals important insights into the physical chemistry of these compounds. Such studies are crucial for understanding the properties and potential applications of thiadiazole derivatives in materials science and photophysics (Matwijczuk et al., 2016).
Dyeing Performance of Thiadiazole Derivatives
- In the field of textiles, thiadiazole derivatives have been synthesized and evaluated for their dyeing performance on nylon fabric, indicating potential applications in the development of new dyes and pigments. This research highlights the application of thiadiazole chemistry in the textile industry, providing insights into the development of novel dyes with specific properties (Malik et al., 2018).
Antimicrobial Agents
- The synthesis and evaluation of formazans from Mannich bases of thiadiazole derivatives as antimicrobial agents demonstrate the potential of these compounds in medicinal chemistry. Such studies are important for the discovery of new antimicrobial agents with potential applications in treating bacterial and fungal infections (Sah et al., 2014).
Propriétés
IUPAC Name |
(4-methylthiadiazol-5-yl)-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4OS2/c1-10-12(20-15-14-10)13(18)17-5-2-4-16(6-7-17)11-3-8-19-9-11/h11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGDPPJBOTUHQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCN(CC2)C3CCSC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)-4-(thiolan-3-yl)-1,4-diazepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2508913.png)



![2-[3-(5-Fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2508917.png)
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2508919.png)
![2-cinnamyl-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2508921.png)

![3-methyl-7-[(2-methylphenyl)methyl]-8-{4-[(naphthalen-1-yl)methyl]piperazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2508924.png)
![5-{[(4-Methoxyphenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2508926.png)

![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2508928.png)
![1-[(1-Morpholin-4-ylcyclobutyl)methyl]-3-(thiophen-2-ylmethyl)urea](/img/structure/B2508930.png)
